7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
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Overview
Description
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine is a derivative of oxazine, a heterocyclic organic compound . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazine, such as the one you mentioned, are also referred to as oxazines .
Synthesis Analysis
The synthesis of oxazine derivatives involves the reaction of phenols, formaldehyde, and primary amines . This reaction, when heated to approximately 200°C, polymerizes to produce polybenzoxazine networks . A specific synthesis method for 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine was not found in the available resources.Molecular Structure Analysis
Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . The tolyl group in the compound you mentioned is a functional group related to toluene . It has the general formula CH3C6H4−R .Chemical Reactions Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . It exists in solution entirely as the 4 H-isomer .Scientific Research Applications
Platelet Aggregation Inhibitors : 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and tested for their ability to inhibit platelet aggregation. One compound exhibited significant inhibitory effect, although less potent than control drugs like ticlopidine and aspirin (Tian et al., 2012).
Antimicrobial Agents : Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial activities. Molecular docking studies indicated strong binding interactions with Staphylococcus aureus, suggesting potential as antimicrobial leads (Bollu et al., 2017).
Antimicrobial Activity of Benzoxazin-3(4H)-ones : Benzoxazin-3(4H)-one derivatives have shown potency against Gram-positive and Gram-negative bacteria, with certain derivatives being particularly effective due to the presence of a fluorine atom (Fang et al., 2011).
PI3Kα Inhibitors for Cancer Treatment : A series of compounds containing 2H-benzo[b][1,4]oxazine scaffolds have been synthesized and evaluated for their ability to inhibit PI3Kα, a promising target in cancer therapy. One compound showed potent antiproliferative activity and decreased phospho-Akt in a dose-dependent manner, indicating potential as a PI3Kα inhibitor (Dong et al., 2018).
Herbicidal Activity : Compounds based on the 2H-benzo[b][1,4]oxazine scaffold have been studied for their herbicidal activity, showing efficacy comparable to commercial herbicides. This highlights their potential use in agricultural applications (Huang et al., 2005).
Solid-Phase Synthesis for Drug-Like Molecules : A general method for the solid-phase synthesis of drug-like 7-aryl-benzo[b][1,4]oxazin-3(4H)-one derivatives has been developed, showcasing the utility of these compounds in drug discovery (Lee et al., 2009).
Future Directions
properties
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine | |
CAS RN |
80306-38-3 |
Source
|
Record name | 80306-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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